molecular formula C8H12F3NO5 B15131994 (2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetic acid CAS No. 1268475-21-3

(2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetic acid

Cat. No.: B15131994
CAS No.: 1268475-21-3
M. Wt: 259.18 g/mol
InChI Key: ZCSSIYZCSRXSMR-UYXJWNHNSA-N
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Description

(2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a morpholine ring substituted with a methyl group and a carboxylic acid group, combined with trifluoroacetic acid. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Combination with Trifluoroacetic Acid: The final step involves the reaction of the synthesized (2S,3R)-2-methylmorpholine-3-carboxylic acid with trifluoroacetic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

(2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-3-Methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
  • Substituted fused imidazole derivatives

Uniqueness

(2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to its specific stereochemistry and the presence of both a morpholine ring and trifluoroacetic acid. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

1268475-21-3

Molecular Formula

C8H12F3NO5

Molecular Weight

259.18 g/mol

IUPAC Name

(2S,3R)-2-methylmorpholine-3-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11NO3.C2HF3O2/c1-4-5(6(8)9)7-2-3-10-4;3-2(4,5)1(6)7/h4-5,7H,2-3H2,1H3,(H,8,9);(H,6,7)/t4-,5+;/m0./s1

InChI Key

ZCSSIYZCSRXSMR-UYXJWNHNSA-N

Isomeric SMILES

C[C@H]1[C@@H](NCCO1)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1C(NCCO1)C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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